molecular formula C8H13NO2 B1597802 Quinuclidine-3-carboxylic acid CAS No. 75208-40-1

Quinuclidine-3-carboxylic acid

Cat. No. B1597802
CAS RN: 75208-40-1
M. Wt: 155.19 g/mol
InChI Key: PUIHXLMMFNAYNW-UHFFFAOYSA-N
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Description

Quinuclidine-3-carboxylic acid (Q3CA) is a compound with the molecular formula C8H13NO2 . It is also known by other names such as 1-Azabicyclo[2.2.2]octane-3-carboxylic acid . The molecular weight of Q3CA is 155.19 g/mol .


Synthesis Analysis

The synthesis of Q3CA has been reported in several studies . For instance, a study published in Nature reported the use of quinuclidine-pyridones and sulfonamide-pyridones as ligands for transannular γ-methylene C–H arylation of cycloalkane carboxylic acids .


Molecular Structure Analysis

The molecular structure of Q3CA includes a quinuclidine core, which is a bicyclic amine . The IUPAC name for Q3CA is 1-azabicyclo[2.2.2]octane-3-carboxylic acid . The InChIKey for Q3CA is PUIHXLMMFNAYNW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Q3CA has been involved in various chemical reactions. For instance, a study published in Nature reported the use of Q3CA in selective sp3 C–H alkylation via polarity-match-based cross-coupling .


Physical And Chemical Properties Analysis

Q3CA has several computed properties. It has a molecular weight of 155.19 g/mol, an XLogP3-AA of -2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are both 155.094628657 g/mol .

Scientific Research Applications

Quinuclidine-3-carboxylic acid: A Comprehensive Analysis of Scientific Research Applications

Future Directions

Q3CA has potential applications in various fields. For instance, it has been suggested for use in the development of new pesticides or herbicides. Additionally, a study published in Nature suggested that Q3CA could be used in the electrochemical oxidation of unactivated C(sp3)–H bonds .

Mechanism of Action

Target of Action

Quinuclidine-3-carboxylic acid has been identified as a potent inhibitor of two primary targets: the Filamenting temperature-sensitive mutant Z (FtsZ) protein in bacteria and human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . FtsZ is an essential cell division protein that plays a crucial role in the formation of the cytokinetic Z-ring in most bacteria . AChE and BChE are enzymes responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), playing a significant role in muscle contraction, cognition, and autonomic nervous system regulation .

Mode of Action

Quinuclidine-3-carboxylic acid interacts with its targets in unique ways. In bacteria, it prevents the formation of FtsZ protofilament, impairing the formation of the Z-ring, and thus inhibits bacterial division . This compound acts as an agonist of AChE and BChE, inhibiting both enzymes in the micromolar range .

Biochemical Pathways

The action of Quinuclidine-3-carboxylic acid affects several biochemical pathways. In bacteria, the inhibition of FtsZ disrupts the cell division process, leading to the death of the bacteria . In the cholinergic system, the inhibition of AChE and BChE by this compound fine-tunes the system’s activity, potentially addressing a range of medical conditions .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability

Result of Action

The action of Quinuclidine-3-carboxylic acid results in significant molecular and cellular effects. In bacteria, the inhibition of FtsZ leads to the disruption of cell division, resulting in bacterial death . In the cholinergic system, the inhibition of AChE and BChE can modulate the activity of the system, potentially leading to therapeutic effects .

properties

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIHXLMMFNAYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996670
Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75208-40-1
Record name 3-Quinuclidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75208-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinuclidine-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075208401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinuclidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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